N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of acetic anhydride to yield the desired thiazole derivative. The reaction conditions generally include:
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Condensation Reaction
Reagents: 2-chlorobenzaldehyde, thiosemicarbazide
Solvent: Ethanol
Temperature: Room temperature
Time: 2-3 hours
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Cyclization Reaction
Reagents: Thiosemicarbazone intermediate, acetic anhydride
Solvent: Acetic acid
Temperature: Reflux
Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
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Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Room temperature, solvent (e.g., dichloromethane)
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature, solvent (e.g., ethanol)
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Substitution
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Elevated temperature, solvent (e.g., dimethylformamide)
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Cyclization
Reagents: Various cyclizing agents
Conditions: Elevated temperature, solvent (e.g., toluene)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Industrial Chemistry: It can serve as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit bacterial lipid biosynthesis and disrupt cell membrane integrity, leading to cell death.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but has different substituents that may affect its potency and selectivity.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a similar structure but contains a thiadiazole ring instead of a thiazole ring, which may influence its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit promising biological activities, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-7(16)14-12-15-11(17)10(18-12)6-8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,15,16,17)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYYUUQPBNACGQ-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=CC=C2Cl)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC=CC=C2Cl)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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